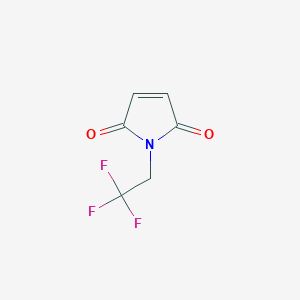

![molecular formula C16H11F3N4O2S B2502990 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 884992-48-7](/img/structure/B2502990.png)

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides involves a multi-step process starting from benzoic acid. The benzoic acid is first converted into ethyl benzoate, followed by benzohydrazide, and then to 5-phenyl-1,3,4-Oxadiazol-2-thiol. The final target compounds are synthesized by reacting this intermediate with various N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride. This method could potentially be adapted for the synthesis of 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide by substituting the phenyl group with a pyridin-4-yl group at the appropriate step .

Molecular Structure Analysis

The molecular structure of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides shows a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined at an angle to the benzene ring, which is stabilized by an intramolecular N—H⋯N hydrogen bond. This information suggests that the molecular structure of this compound might also exhibit a folded conformation with possible intramolecular hydrogen bonding, contributing to its stability .

Chemical Reactions Analysis

Although the specific chemical reactions of this compound are not detailed in the provided papers, the synthesis and structure of similar compounds suggest that it may undergo reactions typical of acetamides, oxadiazoles, and thioethers. These could include nucleophilic substitution reactions at the sulfur atom and potential electrophilic aromatic substitution reactions on the pyridinyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the properties of similar compounds, it can be inferred that this compound would likely exhibit moderate solubility in polar organic solvents due to the presence of the acetamide group and potential hydrogen bonding. The presence of the trifluoromethyl group could also influence the compound's lipophilicity and electronic properties, potentially affecting its reactivity and interaction with biological targets .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis and Anti-microbial Screening : A study focused on the synthesis of derivatives by the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide, exploring their anti-bacterial, anti-fungal, and anti-tuberculosis activities. These derivatives have shown a wide range of pharmaceutical activities, including anti-inflammatory, analgesic, and antimicrobial effects, highlighting the versatile biological importance of compounds containing the 1,2,4-triazole ring system (B. MahyavanshiJyotindra et al., 2011).

Thermally Stable Polyimides and Poly(amide-imide) : Another research avenue involves the synthesis of thermally stable polyimides and a poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group, demonstrating the compound's potential in material science for the development of polymers with enhanced thermal stability and solubility in polar and aprotic solvents (Y. Mansoori et al., 2012).

Computational and Pharmacological Evaluation : A study evaluated the pharmacological potential of novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research emphasizes the computational approach in identifying and designing compounds with significant biological activities, showcasing the chemical compound's relevance in drug discovery and development (M. Faheem, 2018).

Mécanisme D'action

Target of Action

The primary targets of this compound, also known as 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide, are Escherichia coli and Staphylococcus epidermidis . These bacteria play a crucial role in various infections and diseases.

Mode of Action

The compound acts as an antimicrobial agent , inhibiting the growth of Escherichia coli and Staphylococcus epidermidis . It interacts with these bacteria, leading to their inhibition and thus preventing the progression of the infection.

Result of Action

As a result of its action, this compound inhibits the growth of Escherichia coli and Staphylococcus epidermidis . This leads to a decrease in the bacterial population, aiding in the treatment of bacterial infections. Additionally, the compound exhibits antioxidant activity, which could potentially contribute to its therapeutic effects .

Propriétés

IUPAC Name |

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O2S/c17-16(18,19)11-3-1-2-4-12(11)21-13(24)9-26-15-23-22-14(25-15)10-5-7-20-8-6-10/h1-8H,9H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDMEJUHRSHJFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2502907.png)

![N-(3,5-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2502908.png)

![(1S,2S,5R,6S)-2-Amino-2-ethoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2502909.png)

![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)

![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/no-structure.png)

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)

![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)